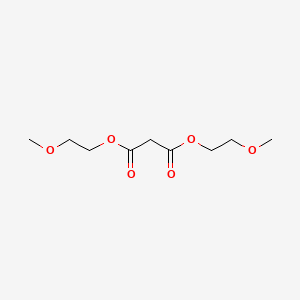

Bis(2-methoxyethyl) propanedioate

Description

Bis(2-methoxyethyl) propanedioate is an ester derivative of propanedioic acid (malonic acid) with two 2-methoxyethyl substituents. Structurally, it consists of a central malonate core linked to methoxyethyl groups via ester bonds. Such esters are commonly employed in industrial applications as plasticizers, solvents, or intermediates in organic synthesis.

Properties

CAS No. |

61782-22-7 |

|---|---|

Molecular Formula |

C9H16O6 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

bis(2-methoxyethyl) propanedioate |

InChI |

InChI=1S/C9H16O6/c1-12-3-5-14-8(10)7-9(11)15-6-4-13-2/h3-7H2,1-2H3 |

InChI Key |

PZJLMLCGEHAVQX-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)CC(=O)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methoxyethyl) propanedioate can be synthesized through the esterification of propanedioic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of propanedioic acid with 2-methoxyethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from the unreacted starting materials and by-products. The purified ester is collected and stored for further use.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) propanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanedioic acid and 2-methoxyethanol.

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

Hydrolysis: Propanedioic acid and 2-methoxyethanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohols.

Scientific Research Applications

Bis(2-methoxyethyl) propanedioate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl) propanedioate involves its ability to undergo esterification and transesterification reactions. The ester groups in the compound can be hydrolyzed or reduced, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

- Bis(2-ethoxyethyl) propanedioate : Substitutes methoxy with ethoxy groups.

- Bis(2-butoxyethyl) phthalate : A phthalate ester with butoxyethyl chains (CAS 117-83-9) .

- Diethyl propanedioate : A simpler malonate ester with ethyl groups.

Key differences arise from variations in alkoxy chain length and the central dicarboxylate core (malonate vs. phthalate). These structural distinctions influence physical properties, reactivity, and toxicity.

Physical and Chemical Properties

A comparative analysis based on available data for analogous compounds is outlined below:

Notes:

- Longer alkoxy chains (e.g., butoxy in Bis(2-butoxyethyl) phthalate) increase hydrophobicity and reduce water solubility compared to shorter methoxy/ethoxy groups .

- The malonate core in this compound may confer higher reactivity in nucleophilic substitutions compared to phthalate derivatives.

Toxicity and Environmental Impact

- Bis(2-butoxyethyl) phthalate: Classified as non-hazardous under OSHA guidelines but requires precautions to avoid environmental accumulation .

- This compound : Expected to exhibit low acute toxicity due to ester stability, though methoxy groups may enhance metabolic degradation compared to longer-chain analogues.

- Diethyl propanedioate : Generally recognized as safe for laboratory use but may irritate mucous membranes.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Bis(2-methoxyethyl) propanedioate with high yield and purity?

- Methodology :

- Esterification Protocol : React propanedioic acid with 2-methoxyethanol in a 1:2.2 molar ratio under acid catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Use toluene as a solvent for azeotropic removal of water via Dean-Stark trap. Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Purification : Distill under reduced pressure (boiling point: ~150–160°C at 5 mmHg) or recrystallize from anhydrous diethyl ether. Confirm purity via GC-MS (expected m/z: 234 [M⁺]) and ¹H NMR (δ 4.2–4.4 ppm for ester -OCH₂, δ 3.3–3.5 ppm for methoxy groups) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C under inert (N₂) and ambient atmospheres. Monitor hydrolysis via FT-IR (loss of ester C=O stretch at 1740 cm⁻¹) and HPLC (appearance of propanedioic acid peaks).

- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf life. For long-term storage, recommend anhydrous conditions and amber glass to prevent photodegradation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methoxy carbons at δ 55–60 ppm).

- IR Spectroscopy : Confirm ester linkages (C=O at 1740 cm⁻¹, C-O at 1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([C₉H₁₆O₆]⁺, exact mass: 234.0947).

- Cross-Validation : Compare with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

- Methodology :

- DFT Calculations : Optimize transition states for ester hydrolysis or transesterification using Gaussian09 with B3LYP/6-31G(d). Compare activation energies to experimental kinetics.

- Retrosynthetic Tools : Use AI-driven platforms (e.g., Reaxys, Pistachio) to predict feasible synthetic pathways and side reactions. Validate with experimental data .

Q. What strategies mitigate batch-to-batch variability in catalytic applications of this compound?

- Methodology :

- DOE (Design of Experiments) : Vary catalyst loading (e.g., 1–5 mol% Ti(OiPr)₄), temperature (60–100°C), and solvent polarity (toluene vs. THF). Analyze outcomes via ANOVA.

- Quality Control : Implement inline PAT (Process Analytical Technology), such as ReactIR, to monitor reaction progress in real time .

Q. How does this compound interact with polymeric matrices in material science applications?

- Methodology :

- DSC/TGA : Measure glass transition (Tg) and decomposition temperatures in polymer blends.

- Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with polyesters or epoxy resins.

- Mechanical Testing : Compare tensile strength and elasticity of composites with/without the additive .

Critical Analysis of Contradictory Data

- Conflicting NMR Assignments : Discrepancies in methoxy proton shifts (δ 3.3–3.5 ppm) may arise from solvent polarity or residual water. Use deuterated DMSO for enhanced resolution and compare with computational predictions .

- Variable Catalytic Efficiency : Disagreements in literature about Ti-based vs. Sn-based catalysts can be resolved by studying ligand effects (e.g., chelating vs. non-chelating) via in situ FT-IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.